N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with a unique structure that combines a quinazoline core with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Amidation Reaction: The final step involves the amidation of the quinazoline core with the pyridine moiety, using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The carbonyl group in the quinazoline core can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions of the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline-2-carboxamide: Lacks the pyridine moiety but shares the quinazoline core.
N-{3-[methyl(pyridin-3-ylcarbonyl)amino]propyl}quinazoline-2-carboxamide: Similar structure but lacks the hydroxyl group.
Uniqueness
N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to the combination of the quinazoline core and the pyridine moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1119504-02-7 |
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Molecular Formula |
C19H19N5O3 |
Molecular Weight |
365.4g/mol |
IUPAC Name |
N-[3-[methyl(pyridine-3-carbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C19H19N5O3/c1-24(19(27)13-6-4-9-20-12-13)11-5-10-21-18(26)16-22-15-8-3-2-7-14(15)17(25)23-16/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,26)(H,22,23,25) |
InChI Key |
ZWEOJTNEKGCZJN-UHFFFAOYSA-N |
SMILES |
CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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